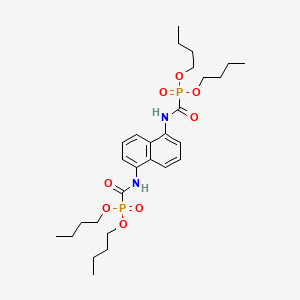
1,5-Bis(dibutylphosphonoformamido)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(dibutylphosphonoformamido)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two dibutylphosphonoformamido groups attached to the naphthalene ring at the 1 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(dibutylphosphonoformamido)naphthalene typically involves a multi-step process. One common method includes the nucleophilic acyl substitution reaction. The starting material, 1,5-diaminonaphthalene, undergoes a reaction with dibutylphosphonoformic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(dibutylphosphonoformamido)naphthalene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylphosphonoformamido groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Bis(dimethyliminium) derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Bis(dibutylphosphonoformamido)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and polymers
Mecanismo De Acción
The mechanism of action of 1,5-Bis(dibutylphosphonoformamido)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity. The dibutylphosphonoformamido groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalene-bis(allylcarbonate): A fluorescent monomer used in dental composite resins.
1,5-Bis(dimethylamino)naphthalene: Used in the synthesis of bis(dimethyliminium) derivatives.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: An epoxy monomer with applications in electronic industries.
Uniqueness
1,5-Bis(dibutylphosphonoformamido)naphthalene is unique due to its specific dibutylphosphonoformamido groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific molecular interactions.
Propiedades
Número CAS |
2231-13-2 |
|---|---|
Fórmula molecular |
C28H44N2O8P2 |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
1-dibutoxyphosphoryl-N-[5-(dibutoxyphosphorylcarbonylamino)naphthalen-1-yl]formamide |
InChI |
InChI=1S/C28H44N2O8P2/c1-5-9-19-35-39(33,36-20-10-6-2)27(31)29-25-17-13-16-24-23(25)15-14-18-26(24)30-28(32)40(34,37-21-11-7-3)38-22-12-8-4/h13-18H,5-12,19-22H2,1-4H3,(H,29,31)(H,30,32) |
Clave InChI |
UAYNDWCRPSPOJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)P(=O)(OCCCC)OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


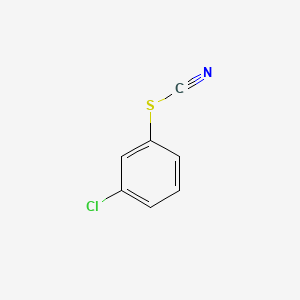
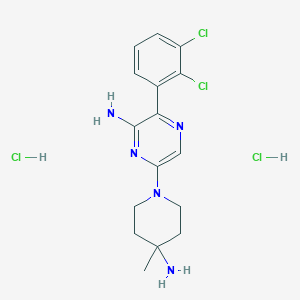
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
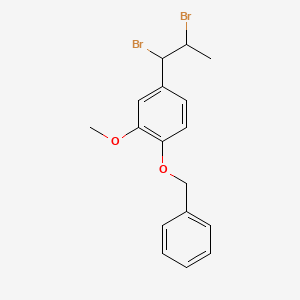
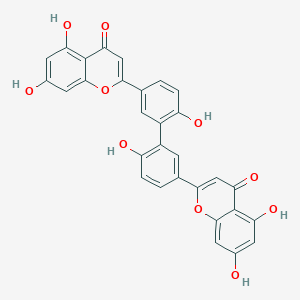
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)
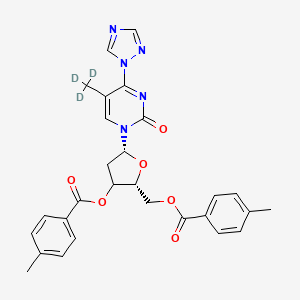



![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
